

An In-Depth Technical Guide to Fluorophenibut (4-Fluorophenibut)

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496

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Introduction

Fluorophenibut, also known as 4-Fluorophenibut or F-Phenibut, is a synthetic derivative of the nootropic and anxiolytic compound phenibut.[1][2] Chemically, it is β -(4-fluorophenyl)- γ -aminobutyric acid, a GABA analogue. The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and significantly alters its pharmacological profile.[1][2] This modification enhances its potency as a GABA-B receptor agonist, making it a subject of interest in neuroscience research for its potential to modulate GABAergic systems.[1][3] This guide provides a comprehensive technical overview of Fluorophenibut, including its chemical properties, synthesis, mechanism of action, and available pharmacological data, with a focus on experimental details for research applications.

Chemical and Physical Properties

Fluorophenibut is a white solid with the molecular formula $C_{10}H_{12}FNO_2$ and a molecular weight of 197.21 g/mol.[1] It is structurally analogous to phenibut and baclofen.[1] The hydrochloride salt is a common form used in research.[4]

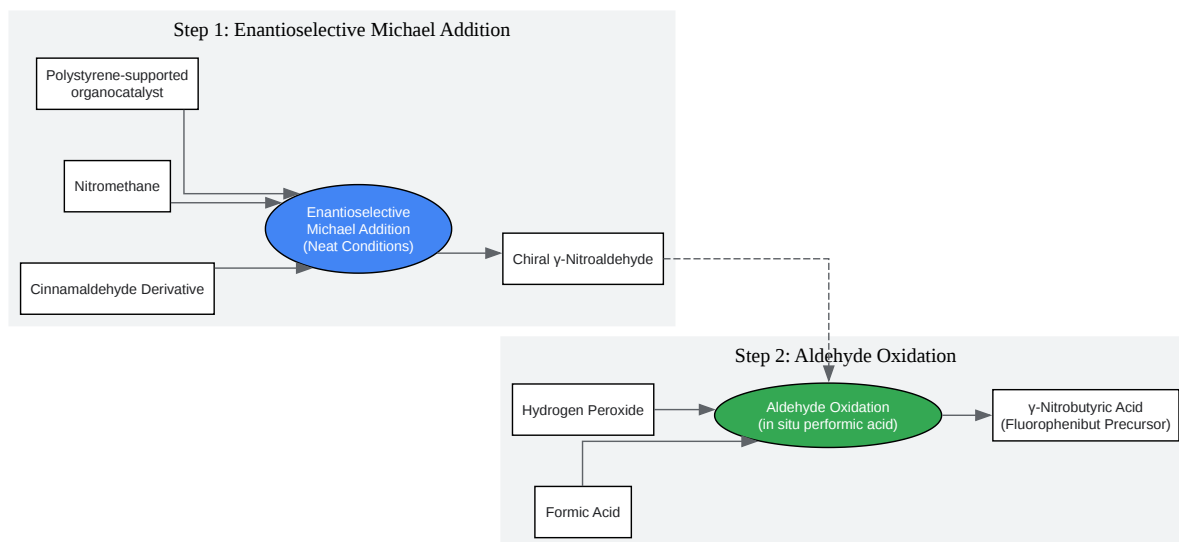
Table 1: Chemical and Physical Properties of Fluorophenibut

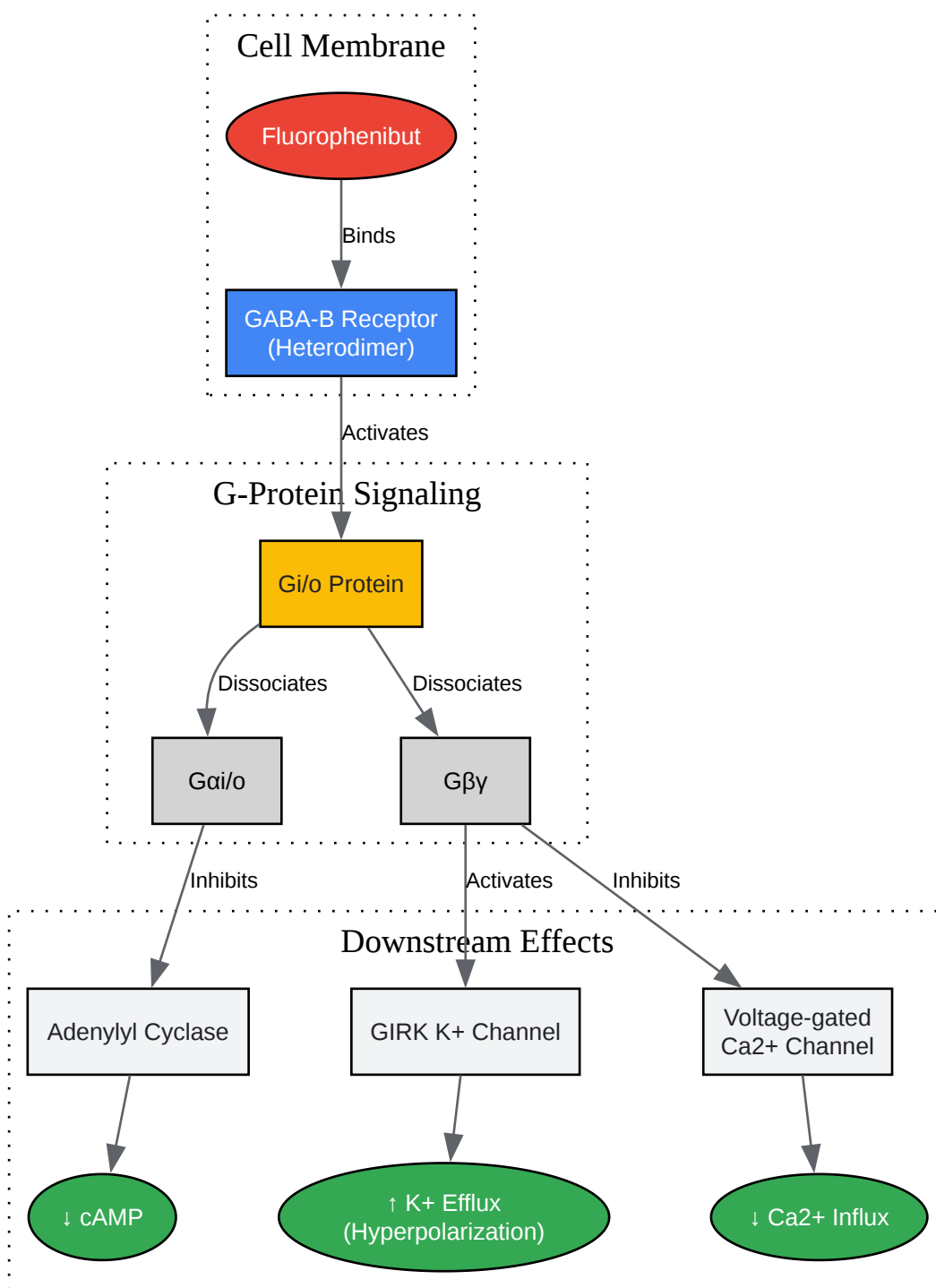
Property	Value	Reference(s)
IUPAC Name	4-Amino-3-(4-fluorophenyl)butanoic acid	[2]
Other Names	4-Fluorophenibut, F-Phenibut, Baflofen, CGP-11130	[2]
CAS Number	52237-19-1	[2]
Molecular Formula	C ₁₀ H ₁₂ FNO ₂	[2]
Molecular Weight	197.209 g·mol ⁻¹	[2]
Solubility	Dimethylformamide (25 mg/mL), Dimethyl sulfoxide (20 mg/mL), Ethanol (14 mg/mL), Phosphate-buffered saline (10 mg/mL)	[1]

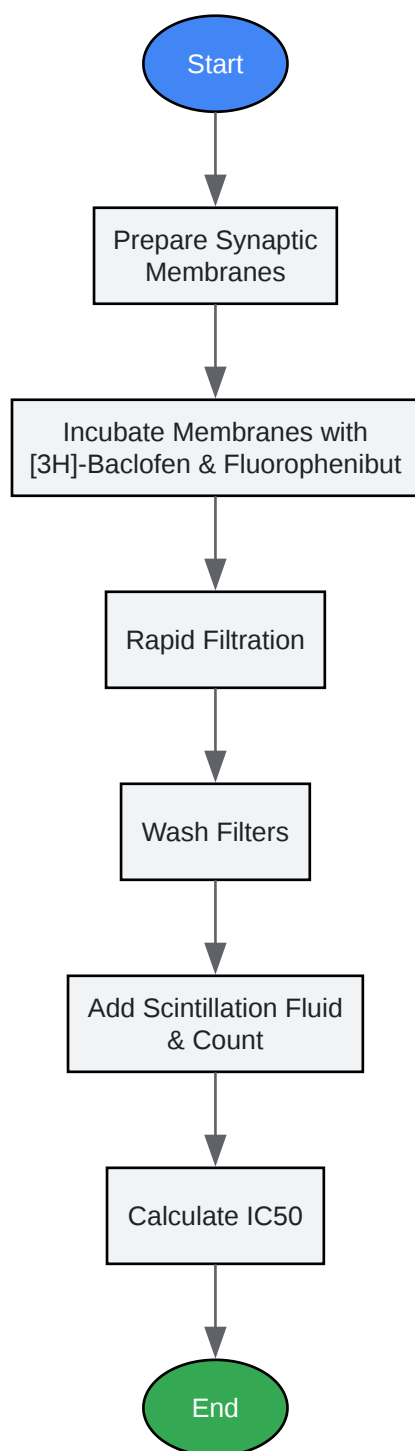
Synthesis

A detailed, step-by-step synthesis protocol for Fluorophenibut is not readily available in the public domain. However, the synthesis of optically active γ -nitrobutyric acids, which are key intermediates for GABA analogues like Fluorophenibut, has been described.[5] This process involves a telescoped continuous flow method.

Experimental Workflow: Synthesis of γ -Nitrobutyric Acid Intermediate







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